(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound appears to contain a phenyl group, a trifluoromethyl group, and an indolone group . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to increase the stability and lipophilicity of compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions in the presence of certain reagents .Scientific Research Applications
Amino Substituted Analogs and Binding Affinity
Amino analogs of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one were synthesized to enhance aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. One particular analog demonstrated strong selectivity and improved solubility, indicating potential applications in receptor-targeted therapies (Konkel et al., 2006).
Spectroscopic Characterization and Molecular Properties
Spectroscopic Analysis and Molecular Structure
The molecular properties of a similar compound were analyzed using various spectroscopic techniques and theoretical calculations. This study provided detailed insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity sites for potential chemical interactions, indicating the compound's utility in detailed molecular studies and potential applications in designing materials with specific electronic or structural properties (Rahmani et al., 2019).
Molecular Synthesis and Characterization
Synthesis and Crystal Structure Analysis
A study focused on the synthesis of halo-functionalized crystalline Schiff base (imine) compounds and analyzed their crystal structures and intermolecular interactions. This research also performed quantum chemical calculations for structure elucidation, revealing the compounds' stability and potential in nonlinear optical (NLO) applications due to their large values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).
Optical Properties and Applications
Optical and Thermal Properties of Schiff Base/Ester Systems
A study investigated the thermal and mesomorphic properties of new mesomorphic series, focusing on the effect of flexible chain length on the temperature range and stability of observed mesophases. This research contributes to the understanding of material properties for applications requiring specific thermal and optical characteristics (Altowyan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3Z)-1-phenyl-3-[[3-(trifluoromethyl)phenyl]methoxyimino]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2/c23-22(24,25)16-8-6-7-15(13-16)14-29-26-20-18-11-4-5-12-19(18)27(21(20)28)17-9-2-1-3-10-17/h1-13H,14H2/b26-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKQKNLUJUHAG-QOMWVZHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=CC=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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